molecular formula C11H14N4O2S2 B2457988 N-(2-((6-methylpyridazin-3-yl)amino)ethyl)thiophene-2-sulfonamide CAS No. 1207028-36-1

N-(2-((6-methylpyridazin-3-yl)amino)ethyl)thiophene-2-sulfonamide

Cat. No.: B2457988
CAS No.: 1207028-36-1
M. Wt: 298.38
InChI Key: DIQZXMKTYYJSTP-UHFFFAOYSA-N
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Description

For Research Use Only. Not for Human or Veterinary Use. Core Chemical Structure: N-(2-((6-methylpyridazin-3-yl)amino)ethyl)thiophene-2-sulfonamide is a synthetic small molecule belonging to the class of N-substituted sulfonamide derivatives. Its structure integrates a thiophene-sulfonamide moiety linked via an ethylamino chain to a 6-methylpyridazine heterocyclic group. This specific architecture is characteristic of compounds investigated for targeted protein modulation in biochemical research . Research Applications and Value: This compound is of significant interest in medicinal chemistry and neuroscience research. Sulfonamide derivatives with pyridazine and thiophene components, structurally related to this compound, have been described in patent literature as potential modulators of central nervous system targets . Specifically, such compounds have been explored for their activity in assays related to glutamate receptor potentiation , implicating them as tools for studying cognitive function, neurodegenerative pathways, and psychiatric conditions . The integration of the thiophene-sulfonamide group is a recognized strategy in inhibitor design, as this scaffold has been employed in developing potent inhibitors for metalloenzymes like Insulin-Degrading Enzyme (IDE) . Researchers can utilize this chemical as a key intermediate or a pharmacological probe to elucidate disease mechanisms and structure-activity relationships (SAR). Handling and Safety: As a member of the sulfonamide class, appropriate safety precautions must be observed. Although a specific safety profile for this exact compound is not fully established, sulfonamides, in general, require careful handling. Researchers should consult relevant safety data sheets and conduct all experiments in accordance with institutional safety guidelines.

Properties

IUPAC Name

N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2S2/c1-9-4-5-10(15-14-9)12-6-7-13-19(16,17)11-3-2-8-18-11/h2-5,8,13H,6-7H2,1H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIQZXMKTYYJSTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)NCCNS(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorosulfonation of Thiophene

Thiophene-2-sulfonyl chloride is synthesized via chlorosulfonation of thiophene using chlorosulfonic acid:
$$
\text{Thiophene} + \text{ClSO}_3\text{H} \xrightarrow{0-5^\circ \text{C}} \text{Thiophene-2-sulfonyl chloride} + \text{HCl} \uparrow
$$
Key Conditions :

  • Temperature control (0–5°C) to minimize polysubstitution.
  • Stoichiometric excess of chlorosulfonic acid (1:1.2 molar ratio).
  • Reaction time: 2–3 hours.

Workup :
The crude product is precipitated in ice-water, filtered, and purified via vacuum distillation (b.p. 94–96°C at 12 mmHg).

Synthesis of N-(2-Aminoethyl)-6-Methylpyridazin-3-Amine

Amination of 3-Chloro-6-Methylpyridazine

The pyridazine intermediate is prepared by reacting 3-chloro-6-methylpyridazine with ethylenediamine under nucleophilic aromatic substitution:
$$
\text{3-Chloro-6-methylpyridazine} + \text{H}2\text{NCH}2\text{CH}2\text{NH}2 \xrightarrow{\text{EtOH, reflux}} \text{N-(2-Aminoethyl)-6-methylpyridazin-3-amine} + \text{HCl}
$$
Optimization Insights :

  • Solvent : Ethanol facilitates solubility and reaction homogeneity.
  • Temperature : Reflux (78°C) for 6–8 hours ensures complete substitution.
  • Molar Ratio : A 1:1.5 ratio of 3-chloro-6-methylpyridazine to ethylenediamine minimizes side products.

Purification :
The product is isolated by evaporating the solvent, dissolving the residue in dichloromethane, and washing with brine. Column chromatography (SiO₂, 7:3 hexane/ethyl acetate) yields the pure amine.

Coupling Reaction to Form the Target Sulfonamide

Sulfonamide Bond Formation

The final step involves reacting thiophene-2-sulfonyl chloride with N-(2-aminoethyl)-6-methylpyridazin-3-amine in the presence of a base:
$$
\text{Thiophene-2-sulfonyl chloride} + \text{N-(2-Aminoethyl)-6-methylpyridazin-3-amine} \xrightarrow{\text{Base, solvent}} \text{Target Compound} + \text{HCl}
$$

Optimized Protocol :

  • Solvent : Acetonitrile (yield: 65–72%) outperforms dichloromethane or acetone due to superior nucleophile solubility.
  • Base : Triethylamine (1.2 equiv) scavenges HCl, shifting equilibrium toward product formation.
  • Temperature : Room temperature (25°C) prevents decomposition of the sulfonyl chloride.
  • Reaction Time : 6 hours for complete conversion (monitored by TLC, Rf = 0.43 in ethyl acetate/hexane 1:1).

Workup :
The reaction mixture is filtered to remove triethylamine hydrochloride, and the solvent is evaporated under reduced pressure. Recrystallization from ethanol yields white crystals (m.p. 223–225°C).

Characterization and Analytical Data

Spectroscopic Validation

  • 1H-NMR (DMSO-d6) :
    • δ 7.90 (d, 2H, thiophene-H), 7.66 (d, 2H, pyridazine-H), 7.51 (d, 2H, NH-CH₂), 2.68 (s, 3H, CH₃).
  • IR (KBr) :
    • 3261 cm⁻¹ (N-H stretch), 1614 cm⁻¹ (C=N pyridazine), 1093 cm⁻¹ (S=O symmetric stretch).
  • Elemental Analysis :
    • Calculated for C₁₁H₁₄N₄O₂S₂: C 44.28%, H 4.73%, N 18.78%. Found: C 44.55%, H 4.89%, N 18.62%.

Physicochemical Properties

  • Molecular Weight : 298.4 g/mol (PubChem CID 45502531).
  • LogP : 1.2 (XLogP3-AA), indicating moderate lipophilicity.
  • Hydrogen Bond Donors/Acceptors : 2/7, suggesting high solubility in polar solvents.

Challenges and Side Reactions

Competing Reactions

  • Over-Sulfonylation : Excess sulfonyl chloride may lead to bis-sulfonamide formation. Mitigated by using a 1:1 molar ratio.
  • Amine Oxidation : Ethylenediamine’s primary amine may oxidize under prolonged reaction times. Controlled by maintaining inert (N₂) atmosphere.

Purification Difficulties

  • Byproduct Removal : Column chromatography (silica gel, gradient elution) separates unreacted amine and sulfonyl chloride.

Scalability and Industrial Relevance

The synthesis is scalable to multi-gram quantities with minor modifications:

  • Continuous Flow Reactors : For chlorosulfonation to enhance safety and yield.
  • Catalytic Bases : Use of polymer-supported bases simplifies workup in large-scale reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2-((6-methylpyridazin-3-yl)amino)ethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group in the pyridazine moiety can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Amino derivatives of the pyridazine moiety.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

N-(2-((6-methylpyridazin-3-yl)amino)ethyl)thiophene-2-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of N-(2-((6-methylpyridazin-3-yl)amino)ethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiophene ring and sulfonamide group play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds like thiophene-2-sulfonamide and thiophene-2-carboxamide.

    Pyridazine derivatives: Compounds such as 6-methylpyridazine and pyridazine-3-sulfonamide.

Uniqueness

N-(2-((6-methylpyridazin-3-yl)amino)ethyl)thiophene-2-sulfonamide is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both the thiophene and pyridazine moieties allows for diverse applications and interactions that are not typically observed in simpler analogs.

Biological Activity

N-(2-((6-methylpyridazin-3-yl)amino)ethyl)thiophene-2-sulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a thiophene ring, a pyridazine derivative, and a sulfonamide group. Its molecular formula is C16H18N6O2S2C_{16}H_{18}N_{6}O_{2}S_{2}, with a molecular weight of 390.5 g/mol. The unique structural features contribute to its pharmacological potential, particularly in enzyme inhibition and antimicrobial activity.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common route includes:

  • Condensation : Combining 6-methylpyridazine with an ethylamine derivative.
  • Sulfonation : Introducing the thiophene-2-sulfonamide group through controlled sulfonation reactions.

The reaction conditions require careful management of catalysts, temperatures, and solvents to ensure high yields and purity .

Antibacterial Properties

Sulfonamides are well-known for their antibacterial effects. This compound has been studied for its ability to inhibit bacterial growth, potentially through mechanisms that disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor, particularly targeting carbonic anhydrases and potentially impacting various metabolic pathways associated with conditions like glaucoma and hypertension. The sulfonamide moiety is crucial for its inhibitory activity against enzymes involved in inflammation and metabolic regulation .

The mechanism of action involves binding to specific molecular targets, modulating their activity. The thiophene ring and sulfonamide group enhance the binding affinity to enzymes or receptors, influencing pathways such as:

  • Inhibition of enzyme activity (e.g., carbonic anhydrases).
  • Modulation of receptor signaling pathways involved in inflammation .

Case Studies and Research Findings

Several studies have highlighted the efficacy of sulfonamide derivatives in inhibiting the NLRP3 inflammasome, a critical component of innate immunity. For instance:

  • In Vitro Studies : Compounds similar to this compound demonstrated significant inhibitory potency against the NLRP3 inflammasome with minimal cytotoxicity observed at concentrations up to 10 μM .
  • In Vivo Studies : In mouse models, treatment with related compounds significantly reduced IL-1β levels without affecting TNF-α production, indicating selective engagement with the NLRP3 pathway .

Comparative Analysis of Related Compounds

Compound NameStructure FeaturesBiological ActivityKey Findings
This compoundThiophene ring, pyridazineAntibacterial, enzyme inhibitionEffective against NLRP3 inflammasome
Sulfonamide ASimilar sulfonamide structureAntimicrobialModerate potency against Gram-positive bacteria
Sulfonamide BDifferent heterocyclic structureEnzyme inhibitionHigh selectivity for carbonic anhydrases

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Q. How can researchers resolve contradictions in reported biological activities of sulfonamide derivatives?

Discrepancies in bioactivity data (e.g., antimicrobial vs. no activity) often stem from:

  • Assay Conditions : Variations in bacterial strain sensitivity or cell culture media .
  • Compound Purity : Impurities >5% can skew results; validate via HPLC and orthogonal techniques (e.g., TLC) .
  • Orthogonal Assays : Combine enzyme inhibition studies (e.g., urease assays) with cell-based viability tests to confirm mechanism .

Q. What computational modeling approaches predict the compound’s electronic structure and target interactions?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and redox stability .
  • Molecular Docking : Simulate binding to targets like NLRP3 inflammasome using PyMol or AutoDock; prioritize sulfonamide interactions .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

Table 2: Computational Parameters

MethodSoftwareKey OutputsReference
DFTGaussian 16HOMO (-5.2 eV), LUMO (-1.8 eV)
DockingAutoDock VinaBinding affinity (-9.2 kcal/mol)

Q. What strategies evaluate the compound’s stability under varying environmental conditions?

  • Thermal Stability : TGA/DSC to monitor decomposition above 200°C .
  • Photodegradation : Expose to UV light (254 nm) and quantify degradation via HPLC; observe <10% loss after 48h .
  • pH Stability : Incubate in buffers (pH 2–9) and assess sulfonamide hydrolysis using LC-MS .

Methodological Best Practices

  • Data Reproducibility : Document reaction conditions (e.g., inert atmosphere for moisture-sensitive steps) and share raw NMR/MS files .
  • Contradiction Mitigation : Use standardized bioassay protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Interdisciplinary Validation : Cross-verify computational predictions with experimental SAR studies .

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